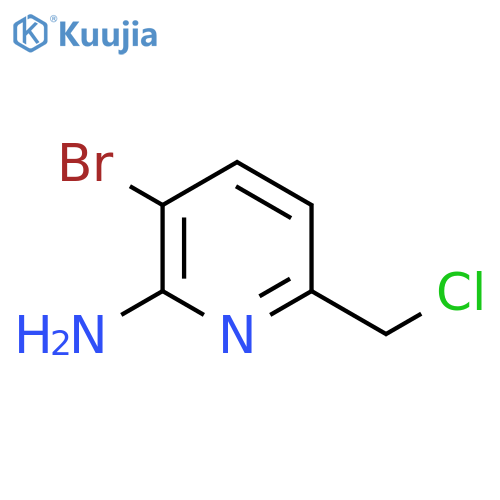Cas no 1805123-68-5 (2-Amino-3-bromo-6-(chloromethyl)pyridine)

2-Amino-3-bromo-6-(chloromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-bromo-6-(chloromethyl)pyridine
-
- インチ: 1S/C6H6BrClN2/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,3H2,(H2,9,10)
- InChIKey: VVFMXELDGWRWCO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CCl)=NC=1N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- トポロジー分子極性表面積: 38.9
- XLogP3: 1.6
2-Amino-3-bromo-6-(chloromethyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016799-250mg |
2-Amino-3-bromo-6-(chloromethyl)pyridine |
1805123-68-5 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029016799-1g |
2-Amino-3-bromo-6-(chloromethyl)pyridine |
1805123-68-5 | 95% | 1g |
$2,923.95 | 2022-04-01 |
2-Amino-3-bromo-6-(chloromethyl)pyridine 関連文献
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2-Amino-3-bromo-6-(chloromethyl)pyridineに関する追加情報
Introduction to 2-Amino-3-bromo-6-(chloromethyl)pyridine (CAS No. 1805123-68-5)
2-Amino-3-bromo-6-(chloromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1805123-68-5, is a significant intermediate in the field of pharmaceutical chemistry. This compound belongs to the pyridine class, a heterocyclic aromatic organic compound characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple substituents—specifically an amino group, a bromo group, and a chloromethyl group—makes this molecule a versatile building block for synthesizing more complex pharmacologically active agents.
The structural features of 2-amino-3-bromo-6-(chloromethyl)pyridine contribute to its utility in medicinal chemistry. The amino group (–NH₂) can engage in hydrogen bonding, enhancing interactions with biological targets, while the bromo group (–Br) serves as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The chloromethyl group (–CH₂Cl) introduces reactivity that allows for nucleophilic substitution, enabling the introduction of diverse side chains or other functional groups essential for drug design.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. For instance, studies have highlighted the potential of substituted pyridines as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The specific arrangement of substituents in 2-amino-3-bromo-6-(chloromethyl)pyridine makes it particularly valuable for developing small-molecule inhibitors targeting diseases such as cancer and neurodegenerative disorders.
One notable application of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs), which are critical in oncology for blocking aberrant signaling pathways in cancer cells. The bromo and chloromethyl groups provide convenient sites for modifying the core scaffold to optimize binding affinity and selectivity. For example, researchers have utilized 2-amino-3-bromo-6-(chloromethyl)pyridine as a precursor to develop novel TKIs that exhibit improved solubility and reduced toxicity compared to earlier-generation drugs.
Additionally, the compound has shown promise in the development of antiviral agents. Pyridine derivatives have been explored as inhibitors of viral proteases and polymerases, with modifications at key positions enhancing efficacy against pathogens such as HIV and hepatitis C. The reactivity of the chloromethyl group allows for the introduction of sugar moieties or other hydrophilic groups, which can improve pharmacokinetic properties and oral bioavailability.
The synthesis of 2-amino-3-bromo-6-(chloromethyl)pyridine typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key synthetic strategies include halogenation at the 3-position using brominating agents like N-bromosuccinimide (NBS), followed by chlorination at the 6-position via reagents such as phosphorus oxychloride (POCl₃). The introduction of the amino group is often achieved through reduction of nitro groups or direct amination techniques.
In academic research, 2-amino-3-bromo-6-(chloromethyl)pyridine has been employed as a scaffold for structure-activity relationship (SAR) studies. By systematically varying substituents around the pyridine ring, researchers can elucidate critical structural features responsible for biological activity. Such studies are instrumental in guiding drug discovery efforts toward compounds with enhanced potency and reduced side effects.
The compound’s versatility also extends to material science applications beyond pharmaceuticals. For instance, it has been investigated as a precursor for ligands used in catalysis, particularly in transition-metal-catalyzed reactions where pyridine-based ligands enhance reaction efficiency and selectivity. The combination of electron-withdrawing and electron-donating groups on 2-amino-3-bromo-6-(chloromethyl)pyridine allows it to tune metal coordination properties effectively.
Efforts to improve synthetic methodologies for 2-amino-3-bromo-6-(chloromethyl)pyridine continue to evolve with advancements in green chemistry principles. Researchers are exploring catalytic approaches that minimize waste and energy consumption while maintaining high yields. Such innovations align with broader industry trends toward sustainable manufacturing practices.
Looking ahead, the demand for high-quality intermediates like 2-amino-3-bromo-6-(chloromethyl)pyridine is expected to grow as pharmaceutical companies intensify their search for novel therapeutics. The compound’s well-documented reactivity profile and synthetic accessibility make it an indispensable tool for medicinal chemists worldwide. Continued exploration into its applications will likely uncover additional therapeutic opportunities across multiple disease areas.
1805123-68-5 (2-Amino-3-bromo-6-(chloromethyl)pyridine) Related Products
- 338955-64-9(4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine)
- 2172033-52-0(4-formyl-1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole-3-carboxylic acid)
- 1017082-78-8(4-Methyl-3-benzyloxybenzoic acid methyl ester)
- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)
- 109826-59-7(4-Methyl-4,6-dihydrobenzo[e]pyrrolo[2,1-c][1,4]oxazepine-4-carboxylic acid)
- 2137503-64-9(1,8-Dioxaspiro[4.5]decan-4-ol)
- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)
- 104317-96-6(1-Chloro-4-(chloromethyl)-2-iodo-benzene)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 1189886-32-5(N-(4-bromophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide)




